(R)-1-cyclopropyl-propylamine
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Overview
Description
®-1-cyclopropyl-propylamine is an organic compound characterized by the presence of a cyclopropyl group attached to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-cyclopropyl-propylamine typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper.
Amination: The cyclopropyl group is then subjected to amination. This can be done by reacting the cyclopropyl halide with ammonia or an amine under basic conditions to form the desired amine.
Industrial Production Methods
In an industrial setting, the production of ®-1-cyclopropyl-propylamine may involve:
Large-scale cyclopropanation: Utilizing continuous flow reactors to ensure efficient and consistent production of the cyclopropyl intermediate.
Catalytic amination: Employing high-pressure reactors and optimized catalysts to facilitate the amination process, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-cyclopropyl-propylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and polar aprotic solvents.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
®-1-cyclopropyl-propylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is utilized in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ®-1-cyclopropyl-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts rigidity to the molecule, enhancing its binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds and electrostatic interactions, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-cyclopropyl-propylamine: The enantiomer of ®-1-cyclopropyl-propylamine, differing in its spatial configuration.
Cyclopropylamine: A simpler analog lacking the propyl chain.
Propylamine: A simpler analog lacking the cyclopropyl group.
Uniqueness
®-1-cyclopropyl-propylamine is unique due to the combination of the cyclopropyl and propylamine groups, which confer distinct chemical and biological properties. The rigidity of the cyclopropyl group and the reactivity of the amine group make it a versatile compound in various applications.
Properties
IUPAC Name |
(1R)-1-cyclopropylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-6(7)5-3-4-5/h5-6H,2-4,7H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXSMQHKMPTBAR-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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